
4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine are currently not well-defined in the literature. This compound is a derivative of pyrimidine, a basic structure in many biological compounds such as nucleotides. Therefore, it may interact with various biological targets .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, including binding to enzymes or receptors, inhibiting or activating biochemical pathways, or acting as structural analogs of natural substrates .
Biochemical Pathways
Given its pyrimidine core, it may potentially influence pathways involving pyrimidine metabolism .
Pharmacokinetics
The molecular weight of this compound is 20565 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.
Result of Action
As a pyrimidine derivative, it may potentially influence cellular processes involving pyrimidine metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with pyrimidine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of herbicides and fungicides due to its ability to interfere with essential biological pathways in plants and fungi.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine: This compound is structurally similar but contains a pyridine ring instead of a pyrimidine ring at position 2.
2-Amino-4-chloro-6-methylpyrimidine: This compound has an amino group at position 2 instead of a pyrimidine ring.
Uniqueness
4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine is unique due to its dual pyrimidine rings, which confer distinct electronic and steric properties. This structural feature enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
4-chloro-6-methyl-2-pyrimidin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c1-6-5-7(10)14-9(13-6)8-11-3-2-4-12-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRZLGUVRPSCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
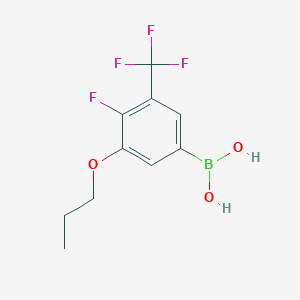

![N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2785497.png)
![(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide](/img/structure/B2785501.png)
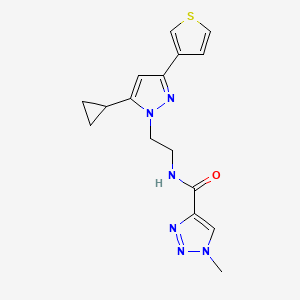
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide](/img/structure/B2785505.png)
![2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2785506.png)
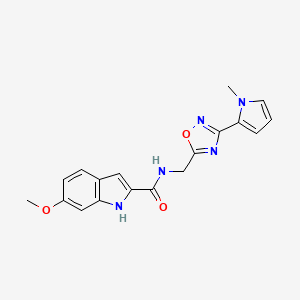
![methyl 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B2785508.png)
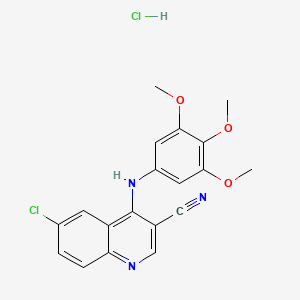
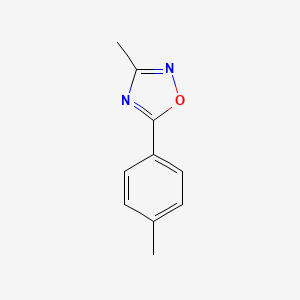
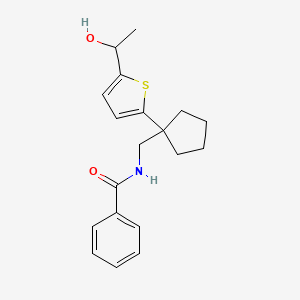
![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2785516.png)
![3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2785517.png)
